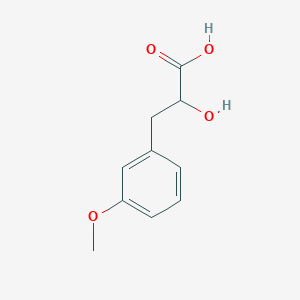

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

CAS No.: 1181574-73-1

Cat. No.: VC8163656

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181574-73-1 |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 2-hydroxy-3-(3-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

| Standard InChI Key | NYKBGDTVNFDPRC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(C(=O)O)O |

| Canonical SMILES | COC1=CC=CC(=C1)CC(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-hydroxy-3-(3-methoxyphenyl)propanoic acid . Alternative designations include:

Molecular Structure and Formula

The molecular formula C₁₀H₁₂O₄ corresponds to a phenylpropanoid backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents. The SMILES notation COC1=CC=CC(=C1)CC(C(=O)O)O clarifies the substitution pattern: a methoxy group at the 3-position of the phenyl ring, a hydroxyl group on the adjacent carbon of the propanoic acid chain, and a carboxylic acid terminus.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| InChI Key | NYKBGDTVNFDPRC-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 66.8 Ų |

| Method | Key Reagents | Yield Optimization Strategies |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 3-methoxyphenol | Low-temperature catalysis |

| Biocatalysis | P450 enzymes, NADPH | pH and temperature control |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups. It is likely soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but poorly soluble in nonpolar solvents. Stability under ambient conditions remains uncharacterized, though analogous hydroxy acids exhibit sensitivity to oxidation .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume